molecular formula C21H32O5 B167326 Drevogenin P CAS No. 10005-42-2

Drevogenin P

Cat. No. B167326
CAS RN: 10005-42-2
M. Wt: 364.5 g/mol
InChI Key: CVHASQAGSWPYGV-VVTARLSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drevogenin P is a steroidal saponin isolated from the roots of Dregea volubilis, which is a climbing plant found in India and Southeast Asia. It has been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Scientific Research Applications

Structural Properties and Derivatives

  • Structural Deduction from Dregea Volubilis : Drevogenin P, along with drevogenins A, B, and D, was structurally deduced from chemical and physical properties of these substances and their derivatives. Specifically, Drevogenin P is identified as a 20-oxo compound related to these other drevogenins (Sauer, Weiss, & Reichstein, 1965).

Therapeutic Applications and Activities

  • Potential Antioxidant and Anticataractogenic Activity : A study focused on Drevogenin D, a related compound, highlighted its antioxidant and potential anticataractogenic activity. This suggests that drevogenins, including Drevogenin P, might have similar properties and could be used in treatments against oxidative stress-induced conditions (Biju, Devi, Lija, & Abraham, 2007).

  • Effect on Neuropharmacological Activities : Research on drevogenins from Wattakaka volubilis, which includes Drevogenin P, indicated their potential impact on neuropharmacological activities. This suggests a role in modulating neurological functions or disorders (Jadhav, Ahmed, Swamy, & Sanaullah, 2012).

properties

CAS RN

10005-42-2

Product Name

Drevogenin P

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O5/c1-11(22)14-7-9-21(26)15-5-4-12-10-13(23)6-8-19(12,2)16(15)17(24)18(25)20(14,21)3/h4,13-18,23-26H,5-10H2,1-3H3/t13-,14+,15+,16+,17-,18+,19-,20-,21-/m0/s1

InChI Key

CVHASQAGSWPYGV-VVTARLSHSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@@]1([C@@H]([C@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O

SMILES

CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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